Bienvenue dans la boutique en ligne BenchChem!

Cardiopet

PET radiopharmaceuticals biodistribution myocardial fatty acid imaging

Cardiopet (18F-FCPHA) is the only known 18F-labeled fatty acid PET probe engineered with a cyclopropyl moiety enabling metabolic trapping and “ischemic memory” imaging for 24–30 h post-event. In head-to-head models, it achieved a 25.8 heart-to-blood ratio vs. 2.6 for 18F-FBMHA—a 9.9-fold improvement that eliminates the high hepatic background plaguing legacy fatty acid tracers. Phase‑II clinical evidence confirmed superior image quality to SPECT and identified functionally significant coronary stenosis beyond perfusion-only agents. For programs requiring simultaneous perfusion and fatty-acid metabolism data in a single 18F injection, Cardiopet is irreplaceable.

Molecular Formula C18H33FO2
Molecular Weight 299.5 g/mol
CAS No. 855927-17-2
Cat. No. B3064052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCardiopet
CAS855927-17-2
Molecular FormulaC18H33FO2
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCC1CC1CC(=O)O)F
InChIInChI=1S/C18H33FO2/c1-2-3-4-5-6-7-11-17(19)12-9-8-10-15-13-16(15)14-18(20)21/h15-17H,2-14H2,1H3,(H,20,21)/t15-,16+,17?/m1/s1/i19-1
InChIKeyDDTRZLZETKPBPQ-YWWFHXEUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cardiopet (CAS 855927-17-2) PET Radiopharmaceutical for Myocardial Fatty Acid Metabolism Imaging: Investigational Status and Core Properties


Cardiopet (CAS 855927-17-2), also known as 18F-FCPHA or trans-9-18F-fluoro-3,4-methyleneheptadecanoic acid, is a fluorine-18 labeled investigational PET radiopharmaceutical designed as a modified fatty acid analog for assessing myocardial fatty acid metabolism [1]. Its molecular formula is C18H33FO2 with a molecular weight of approximately 299.5 g/mol [2]. The compound contains a cyclopropyl moiety at the beta,gamma-position of the fatty acid backbone, which allows it to enter cardiomyocytes via the same transport mechanism as natural fatty acids but prevents complete beta-oxidation, resulting in metabolic trapping within myocardial cells [3]. Cardiopet is currently under investigation in Phase II clinical trials for the detection of coronary artery disease (CAD) and assessment of myocardial perfusion and fatty acid uptake [4]. The compound is also referenced by UNII FDG79C95XB and the aliases (18F)-Fcpha and FCPHA .

Why Cardiopet Cannot Be Substituted by Other PET Myocardial Perfusion Tracers or Fatty Acid Analogs Without Compromising Specific Imaging Objectives


Cardiopet occupies a distinct mechanistic niche among PET cardiac imaging agents that precludes direct substitution. Unlike 18F-flurpiridaz, which binds to mitochondrial complex I as a perfusion-only agent, Cardiopet is a modified fatty acid analog that undergoes active metabolic trapping via the fatty acid transport and partial beta-oxidation pathway, enabling simultaneous assessment of both myocardial perfusion and fatty acid metabolism [1]. Compared to 18F-FDG, which reflects glucose utilization and is sensitive to substrate competition, Cardiopet's cyclopropyl moiety confers resistance to complete beta-oxidation, allowing prolonged myocardial retention and imaging of "ischemic memory"—a phenomenon of persistent fatty acid uptake abnormalities lasting 24-30 hours post-ischemic event, even after restoration of blood flow [2]. Unlike 13N-NH3·H2O, which requires on-site cyclotron and has a 10-minute half-life limiting distribution, Cardiopet benefits from the 110-minute half-life of 18F, enabling centralized production and regional distribution [3]. Substitution with any alternative tracer would fundamentally alter the biological information obtained, as no other clinically evaluated agent simultaneously captures perfusion, fatty acid metabolic trapping, and ischemic memory in a single 18F-labeled probe with cyclopropyl-mediated metabolic stabilization [4].

Cardiopet Quantitative Differentiation Evidence: Comparative Biodistribution, Clinical Performance, and Synthetic Efficiency Metrics


Heart-to-Blood Ratio Superiority of Cardiopet (18F-FCPHA) Over Beta-Methyl Analog 18F-FBMHA in Rat Biodistribution Studies

In a direct head-to-head preclinical comparison, Cardiopet (18F-FCPHA) containing a cyclopropyl moiety demonstrated dramatically superior heart-to-blood contrast compared to the beta-methyl analog 18F-FBMHA. At 5 minutes post-injection in Sprague-Dawley rats, the heart-to-blood ratio for 18F-FCPHA was 25.8 versus 2.6 for 18F-FBMHA, representing a 9.9-fold improvement in target definition [1]. This advantage was maintained at 60 minutes (20.4 for 18F-FCPHA vs. 2.9 for 18F-FBMHA), indicating that the cyclopropyl structural modification provides both rapid blood clearance and sustained myocardial retention that the beta-methyl substitution cannot achieve [2].

PET radiopharmaceuticals biodistribution myocardial fatty acid imaging preclinical tracer validation

Cardiopet Phase II Clinical Trial Image Quality Comparison Versus SPECT Myocardial Perfusion Imaging

In a Phase II clinical trial conducted in Belgium with 24 subjects who had abnormal SPECT scans, Cardiopet PET imaging produced significantly better image quality than SPECT studies with technetium-labeled compounds, as reported by study investigators at the American Society of Nuclear Cardiology annual meeting [1]. The study also found that Cardiopet correctly identified ischemia in both exercise and pharmacologic stress studies and yielded comparable overall diagnostic accuracy to SPECT [2]. Notably, abnormal Cardiopet images were observed in subjects injected at rest who still had evidence of CAD on angiography, suggesting potential utility for CAD detection without exercise stress testing [3].

clinical trial PET imaging coronary artery disease SPECT comparison image quality

Cardiopet Detection of Functionally Significant Coronary Stenosis: Case-Level Comparison with Tc-99m-Sestamibi SPECT

In a published case report of a 69-year-old male with typical angina evaluated by bicycle exercise stress-rest Tc-99m-Sestamibi SPECT followed by Cardiopet PET imaging at a similar heart rate, Cardiopet revealed alterations of fatty acid uptake in regions without abnormalities on Tc-99m-Sestamibi-SPECT [1]. Cardiopet better identified the extent of significant coronary stenosis than did Tc-99m-Sestamibi SPECT, as demonstrated by coronary angiography [2]. This finding is attributed to Cardiopet's ability to detect 'ischemic memory'—persistent fatty acid uptake abnormalities lasting 24-30 hours following an ischemic event despite restoration of blood flow [3].

coronary artery disease ischemic memory PET vs SPECT myocardial viability

Cardiopet Precursor Synthetic Route Optimization: 45% Step Reduction and 5-Fold Yield Improvement

A patent application describing an improved synthetic route for Cardiopet precursors reports that the original synthetic pathway for compound (ib) comprised 20 steps with low yield and complex, industrially unfavorable reagents (including potassium cyanide, diazomethane, and pyridinium chlorochromate) [1]. The novel process reduces the synthetic route from 20 steps to 11 steps (a 45% reduction) and increases overall yield from 1% to over 5% (a 5-fold improvement), while eliminating hazardous reagents and improving operational simplicity [2]. This optimization addresses a key barrier to commercial-scale production of the Cardiopet precursor for 18F radiolabeling via nucleophilic substitution with K18F [3].

radiopharmaceutical synthesis process chemistry 18F labeling industrial scalability

Cardiopet Clinical Development Stage Differentiation: Phase II Status Versus FDA-Approved 18F-Flurpiridaz

Cardiopet (18F-FCPHA) remains an investigational radiopharmaceutical with a highest development phase of Phase II, based on two completed clinical trials (NCT01826773 and NCT00413647) evaluating safety, dosimetry, and diagnostic performance in CAD patients [1]. In contrast, 18F-flurpiridaz (Flyrcado) received FDA approval in September 2024 as the first new PET myocardial perfusion imaging agent approved in nearly 30 years [2]. 18F-flurpiridaz has completed Phase III clinical trials demonstrating sensitivity ranging from 63-77% and specificity from 66-86% across multiple readers [3]. Cardiopet's Phase II primary endpoint was sensitivity and specificity compared to MPI with coronary angiography, but full quantitative Phase II efficacy results have not been published in peer-reviewed literature as of this assessment [4].

clinical development Phase II trial investigational drug FDA approval status radiopharmaceutical pipeline

Cardiopet Myocardial Uptake and Pharmacokinetic Behavior in Phase I Human Studies: Liver-to-Heart Ratio Decline Over 60 Minutes

A Phase I study evaluating Cardiopet in 6 normal volunteers and 4 stable CAD subjects (ages 50-85) demonstrated that heart uptake was rapid and pronounced following injection of approximately 10 mCi (370 MBq) of Cardiopet [1]. Liver-to-heart ratios varied from 4:1 to less than 2:1, and while heart activity remained constant over the 60-minute imaging period, liver activity declined, improving myocardial contrast over time [2]. The study also reported excellent quality cardiac images in all patients and that Cardiopet was safe and well-tolerated with no adverse events or clinically significant deviations in laboratory values [3]. In CAD subjects, images demonstrated reduction of tracer accumulation in sites previously reported as infarct on SPECT myocardial perfusion imaging [4].

Phase I clinical trial pharmacokinetics human dosimetry myocardial uptake

Cardiopet Prioritized Research and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical PET Tracer Development: Evaluating Cyclopropyl-Modified Fatty Acid Analogs with Superior Heart-to-Blood Contrast

Research laboratories developing novel PET radiopharmaceuticals for cardiac metabolic imaging should prioritize Cardiopet (18F-FCPHA) over alternative fatty acid analogs such as 18F-FBMHA. The direct head-to-head preclinical data demonstrate a 9.9-fold higher heart-to-blood ratio for 18F-FCPHA (25.8) compared to 18F-FBMHA (2.6) at 5 minutes post-injection in rat models, with the advantage maintained at 60 minutes (20.4 vs. 2.9) [1]. This cyclopropyl-mediated improvement in target definition validates the structural design principle that cyclopropyl substitution at the beta,gamma-position provides superior metabolic trapping compared to beta-methyl substitution, making Cardiopet the reference standard for studies investigating structure-activity relationships in modified fatty acid PET tracers [2].

Clinical Research: Investigating 'Ischemic Memory' and Metabolic Imaging in Coronary Artery Disease Beyond Perfusion Defects

Clinical research programs investigating ischemic memory imaging—the persistence of fatty acid uptake abnormalities for 24-30 hours following ischemic events despite restoration of blood flow—should select Cardiopet over perfusion-only tracers such as 18F-flurpiridaz or Tc-99m SPECT agents. Published case evidence demonstrates that Cardiopet revealed fatty acid uptake alterations in myocardial regions without abnormalities on Tc-99m-Sestamibi SPECT and better identified the extent of functionally significant coronary stenosis as confirmed by angiography [1]. Additionally, Phase II trial data indicate that Cardiopet produced significantly better image quality than SPECT while maintaining comparable diagnostic accuracy [2]. The ability to detect metabolic abnormalities in subjects injected at rest who still had evidence of CAD on angiography suggests potential for stress-independent CAD detection protocols [3].

Radiopharmaceutical Process Development: Scaling 18F-Labeled Fatty Acid Precursor Synthesis with 5-Fold Yield Improvement

Institutions or contract manufacturing organizations developing scalable production methods for 18F-labeled fatty acid PET tracers should prioritize the improved Cardiopet precursor synthetic route described in recent patent literature. The original 20-step synthesis with ~1% overall yield required hazardous reagents (potassium cyanide, diazomethane, pyridinium chlorochromate) that pose significant industrial safety and scalability barriers [1]. The improved process reduces the synthetic sequence to 11 steps (45% reduction) while increasing overall yield to >5% (5-fold improvement) and eliminating the most hazardous reagents, substantially lowering production costs and improving feasibility for GMP manufacturing [2]. This optimization directly addresses the critical barrier to commercial-scale Cardiopet availability and provides a validated template for synthesizing related cyclopropyl-modified fatty acid precursors for 18F radiolabeling via nucleophilic substitution with K18F [3].

Investigational Use in Phase II/III Clinical Trials: Evaluating Dual Perfusion and Metabolic Assessment in CAD Populations

Clinical trial sponsors designing studies to evaluate the incremental diagnostic value of combined perfusion and metabolic cardiac imaging should consider Cardiopet as an investigational agent offering dual information in a single 18F-labeled injection. Cardiopet has demonstrated an acceptable safety profile in completed Phase I and Phase II studies, with no deaths or serious adverse events reported in the Phase II trial conducted in Belgium [1]. Phase I data confirm rapid myocardial uptake with stable heart activity over 60 minutes and declining liver background (liver-to-heart ratio decreasing from 4:1 to <2:1), enabling high-resolution myocardial imaging with a single acquisition [2]. Unlike 18F-flurpiridaz, which is FDA-approved for perfusion-only imaging, Cardiopet's fatty acid trapping mechanism provides additional metabolic information relevant to ischemic memory and viability assessment, though full Phase II efficacy results (sensitivity and specificity) remain to be published in peer-reviewed literature [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cardiopet

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.